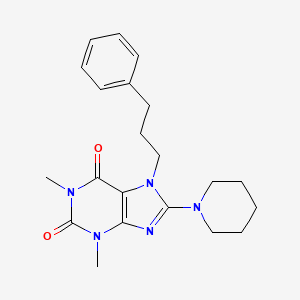
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, pharmacodynamics, and various biological effects based on recent studies.
The compound's molecular formula is C21H27N5O2 with a molecular weight of approximately 381.48 g/mol. It is characterized by a purine core substituted with a piperidine and phenylpropyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O2 |
| Molecular Weight | 381.48 g/mol |
| CAS Number | 377056-56-9 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, potentially influencing pathways related to mood regulation and cognitive functions.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Antidepressant Activity : In animal models, the compound has demonstrated effects similar to traditional antidepressants by enhancing serotonin and norepinephrine levels in the brain.
- Cognitive Enhancement : Studies involving memory tasks have shown that administration of this compound can improve cognitive performance in rodents, suggesting potential applications in treating cognitive decline.
Antitumor Activity
Emerging evidence points to the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Neuropharmacological Effects :
- Objective : To evaluate the antidepressant-like effects in a rodent model.
- Findings : The compound significantly reduced depressive-like behavior in forced swim tests compared to control groups. It also increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity.
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against cancer cells.
属性
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23-18-17(19(27)24(2)21(23)28)26(15-9-12-16-10-5-3-6-11-16)20(22-18)25-13-7-4-8-14-25/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXLRNJPEZRUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














